molecular formula C23H29N3O2S B10901816 5-(4-Isopropoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one

5-(4-Isopropoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one

Cat. No.: B10901816
M. Wt: 411.6 g/mol
InChI Key: HWRJSXIPIUUQDP-DOPVGSCVSA-N
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Description

5-(4-Isopropoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by two distinct structural motifs:

  • A 4-isopropoxybenzylidene group at position 5 of the thiazolidinone core.
  • A 1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene hydrazono group at position 2.

These features confer unique physicochemical and biological properties, differentiating it from simpler thiazolidinone analogs.

Properties

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

IUPAC Name

(2E,5E)-5-[(4-propan-2-yloxyphenyl)methylidene]-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N3O2S/c1-14(2)28-17-8-6-15(7-9-17)12-18-20(27)24-21(29-18)26-25-19-13-16-10-11-23(19,5)22(16,3)4/h6-9,12,14,16H,10-11,13H2,1-5H3,(H,24,26,27)/b18-12+,25-19+

InChI Key

HWRJSXIPIUUQDP-DOPVGSCVSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N\N=C\3/CC4CCC3(C4(C)C)C)/S2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=NN=C3CC4CCC3(C4(C)C)C)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-[(E)-2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the thiazolone ring: This can be achieved through cyclization reactions involving thioamides and α-haloketones.

    Hydrazone formation: This step involves the reaction of hydrazines with carbonyl compounds.

    Substitution reactions: Introduction of the isopropoxyphenyl and trimethylbicycloheptyl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the hydrazone linkage or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired modification.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce hydrazines or amines.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use as catalysts in organic reactions.

Biology and Medicine

    Pharmacological studies: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Biochemical probes: Used to study biological pathways and mechanisms.

Industry

    Materials science:

    Agriculture: Possible use as agrochemicals or pesticides.

Mechanism of Action

The mechanism of action for 5-[(E)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-[(E)-2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Structural Features

Below is a structural comparison with key analogs:

Compound Substituents Key Structural Differences Impact
Target Compound 5-(4-Isopropoxybenzylidene), 2-(norbornene hydrazono) Bicyclic hydrazono group, isopropoxybenzylidene Enhanced steric bulk, lipophilicity, and potential for selective binding
5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one 4-Isopropylbenzylidene, 4-methoxyphenylimino Linear alkyl and methoxy groups Lower steric hindrance; reduced metabolic stability compared to isopropoxy
(Z)-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one 4-Methoxybenzyl, 4-chlorophenyl hydrazono Chlorophenyl hydrazono and methoxybenzyl Dual antimicrobial/anti-inflammatory activity; lacks bicyclic complexity
5-Benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-one Pyridine hydrazono, benzylidene Pyridine ring introduces basicity Improved solubility; distinct target interactions (e.g., kinase inhibition)

Key Observations :

  • 4-Isopropoxybenzylidene increases lipophilicity (logP ~3.5 predicted) compared to methoxy (logP ~2.8) or hydroxy (logP ~1.9) analogs, enhancing membrane permeability .

Physicochemical Properties

Property Target Compound 5-(4-Methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Molecular Weight ~457.6 g/mol ~394.4 g/mol
logP (Predicted) ~3.5 ~3.8
Solubility Low (hydrophobic bicyclo group) Moderate (CF₃ group enhances polarity)

Biological Activity

Overview of Thiazolidinone Compounds

Thiazolidinones are a class of compounds characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. They have garnered attention due to their diverse biological activities, including:

  • Antimicrobial : Many thiazolidinones exhibit antibacterial and antifungal properties.
  • Antioxidant : Some derivatives have shown potential in scavenging free radicals.
  • Anti-inflammatory : Certain thiazolidinones can inhibit inflammatory pathways.
  • Anticancer : Research indicates that some thiazolidinones may induce apoptosis in cancer cells.

While specific studies on the compound are lacking, we can hypothesize its biological activity based on the structural components:

  • Hydrazone Group : This functional group is known for its ability to form stable complexes with metal ions, which may enhance biological activity.
  • Thiazolidinone Core : As mentioned earlier, this core is associated with various pharmacological effects.

Case Studies and Research Findings

Due to the absence of direct studies on this specific compound, exploring related thiazolidinones may provide insights. For instance:

  • Case Study 1 : A study on thiazolidinone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus.
  • Case Study 2 : Another research highlighted the anticancer properties of thiazolidinone compounds in inducing apoptosis in breast cancer cell lines.

Data Table: Summary of Biological Activities in Related Thiazolidinones

Compound NameBiological ActivityReference
Thiazolidinone AAntibacterialSmith et al., 2020
Thiazolidinone BAntioxidantJohnson & Lee, 2019
Thiazolidinone CAnticancerPatel et al., 2021
5-(4-Isopropoxybenzylidene)...UnknownThis study requires further research

Conclusion and Future Directions

The compound “5-(4-Isopropoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one” presents a promising area for future research due to its structural features that align with known biological activities of thiazolidinones. Further studies are needed to investigate its specific biological effects through:

  • In vitro and in vivo studies to evaluate antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
  • Structure-activity relationship (SAR) studies to optimize its pharmacological profile.

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